

Detecting Lenacil Residues in Plant Tissues: A Guide to Analytical Methods

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of **lenacil**, a selective herbicide, in various plant tissues. The methodologies outlined are crucial for residue analysis, environmental monitoring, and ensuring food safety. This guide covers sample preparation, extraction, and analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

Lenacil is a uracil-based herbicide primarily used for weed control in sugar beet, strawberries, and certain ornamental plants.[1] Its persistence in soil and potential for uptake by subsequent crops necessitates sensitive and reliable analytical methods to monitor its presence in plant tissues. This ensures compliance with regulatory limits and safeguards consumer health. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, available equipment, and the nature of the plant matrix.

Data Presentation: Method Comparison

The following table summarizes the performance characteristics of the analytical methods detailed in this guide for the detection of **lenacil** in plant tissues.



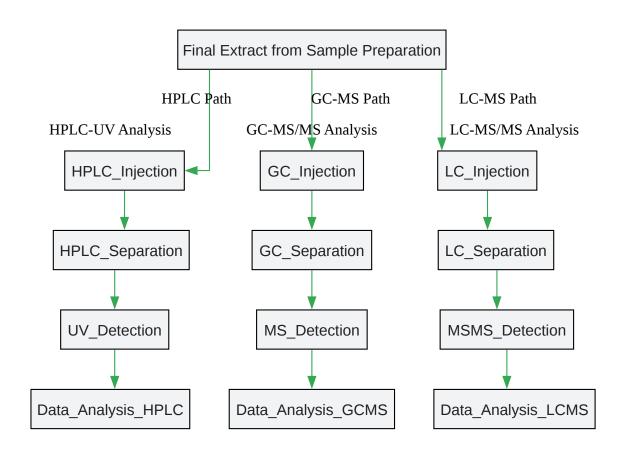
Parameter	HPLC-UV	GC-MS/MS	LC-MS/MS
Principle	Separation by liquid chromatography and detection by UV absorbance.	Separation by gas chromatography and detection by mass spectrometry.	Separation by liquid chromatography and detection by tandem mass spectrometry.
Limit of Detection (LOD)	~0.0005 mg/kg[2]	0.005 μg/g	Not explicitly found for lenacil, but generally in the low μg/kg range.
Limit of Quantification (LOQ)	0.0005 mg/kg[2]	0.01 μg/g	Typically 0.01 mg/kg for multi-residue methods.
Recovery	92%[2]	90% - 105%[3]	70% - 120%
Precision (RSD%)	Not explicitly stated, but generally <15% for validated methods.	4% - 19%	< 10%
Selectivity	Moderate	High	Very High
Throughput	Moderate	High	High
Cost	Low to Moderate	High	High
Typical Application	Routine monitoring in matrices like sugar beet roots.	Multi-residue screening and confirmation.	High-sensitivity multi- residue screening and confirmation.

Experimental Workflows

The following diagrams illustrate the general workflows for sample preparation and analysis.







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